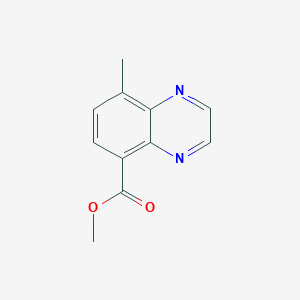

Methyl 8-methylquinoxaline-5-carboxylate

Description

Methyl 8-methylquinoline-5-carboxylate (CAS: 82967-38-2) is a quinoline derivative with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . The compound features a methyl group at the 8-position of the quinoline ring and a methyl ester moiety at the 5-position. Quinoline derivatives are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their aromatic heterocyclic structure, which allows for diverse functionalization.

However, its structural features suggest moderate lipophilicity (LogP: 2.33), which may influence solubility and bioavailability in biological systems. Upstream precursors include 8-methylquinoline and methanol, while downstream derivatives involve brominated analogs (e.g., methyl 8-(bromomethyl)quinoline-5-carboxylate) .

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 8-methylquinoxaline-5-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-7-3-4-8(11(14)15-2)10-9(7)12-5-6-13-10/h3-6H,1-2H3 |

InChI Key |

KQLRPFRZURWSMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)OC)N=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- Ortho-diaminotoluenes (e.g., 2,3-diaminotoluene or 3,4-diaminotoluene) serve as precursors.

- Condensation with sodium glyoxal bisulfite yields the corresponding methyl-substituted quinoxalines.

Halogenation of Methyl Group

- The methyl group at the 8-position (or 5-position depending on regioisomer) is selectively halogenated using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) .

- Solvents used include chlorobenzene or fluorobenzene derivatives.

- Reaction conditions typically range from 60°C to 115°C for 1 to 12 hours.

- Yields for benzylic bromination are generally higher (≥95% conversion, ≥97% selectivity) than chlorination (60% conversion, 75-80% selectivity).

Nucleophilic Substitution to Hydroxymethyl Intermediate

- The halomethyl intermediate is converted to the hydroxymethyl derivative by nucleophilic displacement using hydroxide ions (e.g., NaOH) in aqueous media.

- This step is conducted at temperatures between 25°C and 100°C and ambient to moderate pressures.

- Alkali concentration ranges from 0.5 M to 3 M, preferably 0.9 M to 1.5 M.

Selective Oxidation to Carboxylic Acid

- The hydroxymethyl quinoxaline intermediate is selectively oxidized to the corresponding quinoxaline carboxylic acid using molecular oxygen in the presence of a transition metal catalyst (e.g., palladium on carbon, Pd/C).

- The reaction is performed in an aqueous suspension, typically at around 85°C with air sparging.

- The oxidation avoids harsh oxidants to prevent degradation of sensitive heterocycles.

- The carboxylic acid intermediate can be isolated as its sodium salt or precipitated by acidification.

Esterification to Methyl Ester

- The quinoxaline-5-carboxylic acid is esterified to the methyl ester using standard esterification techniques, such as treatment with methanol under acidic conditions or via methylation agents.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Condensation | Ortho-diaminotoluene + sodium glyoxal bisulfite | Reflux | Hours | High yield | Forms methyl-substituted quinoxaline |

| Halogenation (benzylic) | NBS or NCS + benzoyl peroxide (radical initiator) | 60–115 | 1–12 hours | Bromination: ≥95% conv., ≥97% sel. | Bromination preferred over chlorination |

| Nucleophilic displacement | NaOH (0.5–3 M aqueous) | 25–100 | Several hours | High | Converts halomethyl to hydroxymethyl |

| Selective oxidation | O2 + Pd/C catalyst in aqueous suspension | ~85 | Few hours | ~95% conversion, 97% selectivity | Mild oxidation to carboxylic acid |

| Esterification | Methanol + acid catalyst | Reflux | Hours | High | Converts acid to methyl ester |

Additional Research Findings and Supporting Data

- The halogenation step is critical for regioselectivity and overall yield. Bromination is favored due to higher selectivity and conversion rates.

- The oxidation step employs molecular oxygen as a green oxidant, catalyzed by transition metals, which avoids over-oxidation or ring degradation.

- The aqueous medium during oxidation facilitates the formation of the carboxylate salt, which can be isolated or further processed.

- Spectroscopic data (NMR, IR, HRMS) confirm the structure of intermediates and final products in related quinoxaline syntheses, validating the reaction pathways.

- Similar quinoxaline derivatives have been synthesized with yields ranging from 59% to 83% in analogous substitution reactions, demonstrating the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methylquinoxaline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can yield dihydroquinoxalines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under mild to moderate conditions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

Methyl 8-methylquinoxaline-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 8-methylquinoxaline-5-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of DNA topoisomerases, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 8-methylquinoline-5-carboxylate with structurally related quinoline esters and derivatives:

Key Observations:

Substituent Effects: The methyl group at position 8 in the target compound likely enhances lipophilicity compared to bulkier halogens (e.g., bromine in CAS 253787-45-0), which could improve membrane permeability in drug design .

Positional Isomerism: Shifting the ester group from position 5 to 8 (e.g., ethyl 8-quinolinecarboxylate) alters the electron density distribution, impacting reactivity in electrophilic substitution reactions .

Halogenation :

- Brominated derivatives (e.g., CAS 253787-45-0 and 1445781-45-2) are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures .

Q & A

Q. What are the optimized synthetic routes for Methyl 8-methylquinoxaline-5-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include introducing the methyl group at position 8 and the carboxylate ester at position 5. Reaction conditions such as temperature (e.g., 60–80°C for ester formation), solvent choice (polar aprotic solvents like DMF or THF), and catalyst selection (e.g., Pd catalysts for cross-coupling) significantly impact yield and purity . Optimization may require iterative adjustments, such as varying stoichiometric ratios of reagents or using inert atmospheres to prevent oxidation byproducts .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the positions of the methyl and ester groups. For example, the methyl proton signal typically appears as a singlet near δ 2.5–3.0 ppm, while the ester carbonyl carbon resonates around δ 165–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: calculated 202.0742, observed 202.0739) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies impurities from incomplete substitution or ester hydrolysis .

Advanced Research Questions

Q. How do structural modifications at positions 5 and 8 on the quinoxaline ring influence biological activity?

Substituent effects are studied via structure-activity relationship (SAR) analysis:

- Position 8 (Methyl Group) : Enhances lipophilicity, improving membrane permeability. Comparative studies with 8-bromo or 8-hydroxy analogs show reduced antimicrobial activity, suggesting steric or electronic factors modulate target binding .

- Position 5 (Carboxylate Ester) : Hydrolysis to the carboxylic acid (e.g., in vivo) can alter solubility and receptor affinity. Methyl esters generally exhibit higher bioavailability than ethyl analogs due to faster metabolic activation . Advanced SAR requires synthesizing derivatives (e.g., 8-fluoro, 5-amide) and testing against specific targets (e.g., bacterial enzymes, cancer cell lines) under standardized assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, 24-hour incubation) .

- Dose-Response Curves : Establish IC/MIC values across multiple replicates to account for biological variability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like DNA gyrase, reconciling activity differences between analogs .

Q. How to design experiments to assess the compound’s interaction with biological targets?

- In Vitro Assays :

- Enzyme Inhibition : Measure inhibition of dihydrofolate reductase (DHFR) via spectrophotometric NADPH depletion assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC determination .

- Molecular Dynamics (MD) Simulations : Predict binding stability using tools like GROMACS, focusing on hydrogen bonding between the carboxylate group and active-site residues .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor ester hydrolysis via LC-MS to evaluate pharmacokinetic profiles .

Methodological Considerations

Q. What experimental controls are essential when evaluating the compound’s reactivity in nucleophilic substitution reactions?

- Negative Controls : Use unsubstituted quinoxaline to confirm reaction specificity .

- Solvent Controls : Compare reaction rates in DMSO vs. DMF to assess solvent polarity effects .

- Catalyst Screening : Test Pd(PPh), CuI, or NiCl to optimize cross-coupling efficiency .

Q. How to address low yields in esterification reactions during synthesis?

- Acid Catalysts : Add catalytic HSO (0.1–1.0 eq.) to accelerate ester formation .

- Dean-Stark Trap : Remove water azeotropically to shift equilibrium toward product .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow guidelines from Med. Chem. Commun.:

- Detailed Protocols : Specify exact molar ratios (e.g., 1.2 eq. methyl iodide), solvent volumes, and purification methods (e.g., column chromatography with 40–60% ethyl acetate/hexane) .

- Supplementary Data : Report H/C NMR peaks, HRMS data, and HPLC chromatograms in supporting information .

- Batch Records : Note variations in humidity or starting material purity that affect yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.